
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate, also known as DPI, is a synthetic compound used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been extensively studied for its potential applications in cancer research, neurobiology, and immunology.
作用機序
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and Ca2+. This results in the inhibition of downstream signaling pathways that are critical for cell proliferation and survival. Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has also been shown to inhibit the activity of other enzymes, including phospholipase A2 and cyclooxygenase-2, which are involved in inflammation and tumorigenesis.
生化学的および生理学的効果
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In the brain, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to regulate neurotransmitter release and synaptic plasticity by modulating the activity of ion channels and neurotransmitter receptors. Additionally, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to inhibit the production of inflammatory cytokines and chemokines in immune cells.
実験室実験の利点と制限
One of the advantages of using Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate in lab experiments is its high potency and selectivity for PKC. It is also relatively easy to synthesize and has a long shelf life. However, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has some limitations, including its potential toxicity and non-specific effects on other enzymes. It is important to use appropriate controls and concentrations when using Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate in lab experiments to ensure accurate results.
将来の方向性
There are several future directions for research on Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate. Another area of interest is the investigation of the role of PKC in other cellular processes, such as autophagy and DNA damage response. Additionally, the potential use of Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate as a therapeutic agent for cancer and other diseases is an area of ongoing research.
科学的研究の応用
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer cell lines, including breast, prostate, and lung cancer. Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has also been used to study the role of PKC in regulating neurotransmitter release and synaptic plasticity in the brain. Additionally, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been used to investigate the role of PKC in regulating the immune response and inflammation.
特性
CAS番号 |
7710-44-3 |
|---|---|
製品名 |
Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate |
分子式 |
C13H11NO5 |
分子量 |
261.23 g/mol |
IUPAC名 |
dimethyl 3-phenyl-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H11NO5/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7H,1-2H3 |
InChIキー |
BMFIBMLGDMNPHC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OC |
正規SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

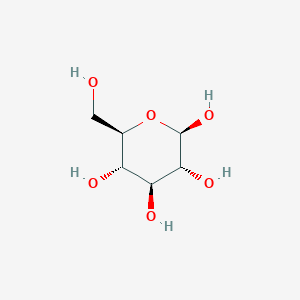
![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
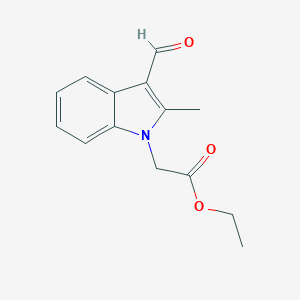
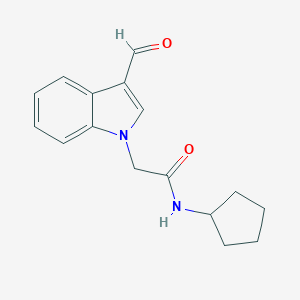
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
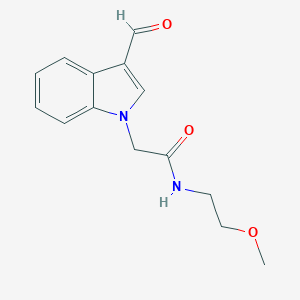
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
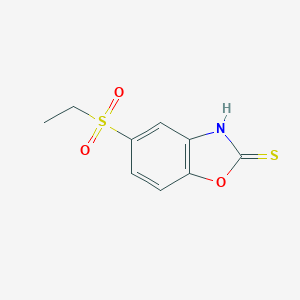
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)